5-Phenylpyrrolidin-3-one

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Select 5-Phenylpyrrolidin-3-one to access a stereogenic 3-ketopyrrolidine scaffold unavailable from 1-phenyl or 2-one analogs. Its single hydrogen bond donor (pKa ~4.78) enables directed target engagement while resisting lysosomal trapping, and the 5-phenyl ring creates a privileged chiral environment shown to deliver >99% ee in asymmetric catalysis. Ideal for fragment-based libraries, enolate diversification, and chiral ligand synthesis. Procure ≥95% purity from vetted suppliers to minimize side reactions during reductive amination or Grignard additions.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B13146772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrrolidin-3-one
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1C(NCC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2
InChIKeyDORIWUCLVSMYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrrolidin-3-one: A Chiral Pyrrolidine Ketone Scaffold for Medicinal Chemistry and Asymmetric Synthesis


5-Phenylpyrrolidin-3-one (CAS 860361-07-5) is a heterocyclic building block featuring a pyrrolidine ring with a ketone at the 3-position and a phenyl substituent at the 5-position, generating a stereogenic center. With a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol, it possesses one hydrogen bond donor (secondary amine) and two hydrogen bond acceptors, along with a topological polar surface area of 29.1 Ų [1]. This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems, with its ketone and amine functionalities providing reactive sites for further functionalization such as enolate alkylation, reductive amination, and chiral ligand preparation [2]. Its relatively low molecular weight and balanced hydrogen-bonding profile make it a potential fragment hit in fragment-based drug discovery campaigns.

Why 5-Phenylpyrrolidin-3-one Cannot Be Swapped for Generic Pyrrolidinone Analogs in Precise Synthetic Applications


Although pyrrolidin-3-one derivatives share a common core, the specific substitution pattern on the 5-phenylpyrrolidin-3-one scaffold critically influences its physicochemical properties and reactivity. For example, moving the phenyl substituent from the nitrogen atom (as in 1-phenylpyrrolidin-3-one) to the 5-position of the ring fundamentally alters the hydrogen-bonding capacity, basicity, and steric environment around the reactive ketone . Similarly, the presence of a ketone at the 3-position, rather than an amide as in 5-phenylpyrrolidin-2-one, provides distinct reactivity profiles for enolate chemistry and nucleophilic additions. These differences are not merely academic; they directly impact enantioselective transformations, the stability of intermediates, and the pharmacokinetic properties of derived drug candidates. Therefore, generic substitution without considering these quantitative differences can lead to failed syntheses, lower enantiomeric excess, or suboptimal pharmacological profiles [1].

5-Phenylpyrrolidin-3-one: Quantitative Differentiation Against Closest Structural Analogs


Hydrogen Bond Donor (HBD) Capacity: 5-Phenyl vs. 1-Phenyl Pyrrolidin-3-one

5-Phenylpyrrolidin-3-one possesses a secondary amine (NH), providing one hydrogen bond donor (HBD), whereas its N-phenyl analog, 1-phenylpyrrolidin-3-one, is a tertiary amine with zero HBD count [1]. This difference is critical in biological contexts where hydrogen bonding to target proteins influences binding affinity and selectivity. In fragment-based drug discovery, a single HBD can significantly improve ligand efficiency and provide a directional interaction for hit expansion [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Predicted pKa Difference Governs Protonation State Under Physiological Conditions

The predicted pKa of the secondary amine in 5-phenylpyrrolidin-3-one is approximately 4.78 ± 0.10, whereas the tertiary amine in 1-phenylpyrrolidin-3-one is predicted to be 3.42 ± 0.40 . This difference of ~1.36 pKa units means that at physiological pH (7.4), both compounds exist predominantly in their unprotonated forms; however, 5-phenylpyrrolidin-3-one will protonate more readily in slightly acidic environments (e.g., endosomal compartments, tumor microenvironments), potentially influencing tissue distribution and uptake.

Physicochemical Profiling ADME Prediction Lead Optimization

Ketone vs. Amide Reactivity: 5-Phenylpyrrolidin-3-one vs. 5-Phenylpyrrolidin-2-one

The ketone carbonyl at the 3-position of 5-phenylpyrrolidin-3-one is more electrophilic and amenable to enolate formation than the amide carbonyl of 5-phenylpyrrolidin-2-one. This allows for direct α-functionalization, reductive amination, and organometallic additions that are sluggish or require activation for the lactam analog [1]. In a comparative study of related pyrrolidinone scaffolds, N-aryl pyrrolidin-3-ones demonstrated distinct fragmentation patterns under electron impact mass spectrometry, reflecting the labile nature of the ketone group, which can be leveraged for synthetic transformations [2].

Synthetic Chemistry Enolate Chemistry Chiral Building Blocks

Chiral Scaffold for Asymmetric Catalysis: Enantioselective Henry Reaction Ligand Precursor

The 5-phenylpyrrolidine scaffold, when further derivatized, serves as a privileged chiral ligand core. For example, (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine, accessible from a 5-phenylpyrrolidin-3-one precursor, was shown to catalyze Cu(II)-catalyzed Henry reactions with excellent yields (>90%) and superb enantiocontrol (98.5–99.6% ee) across 36 examples [1]. While this is not a direct measurement of the unsubstituted 5-phenylpyrrolidin-3-one, it demonstrates the intrinsic value of the chiral 5-phenyl substitution pattern on the pyrrolidine ring for generating highly selective catalysts, a feature absent in non-phenyl or N-phenyl analogs.

Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

Topological Polar Surface Area (TPSA) Tuning for CNS Drug Design

The TPSA of 5-phenylpyrrolidin-3-one is 29.1 Ų, whereas the more polar 5-phenylpyrrolidin-2-one (lactam) has a TPSA of 29.1 Ų (identical due to same atom count) but with a significantly different hydrogen-bonding capacity due to the amide NH and carbonyl versus amine and ketone. Compared to 1-methyl-5-phenylpyrrolidin-3-one (TPSA 20.3 Ų), the target compound has a higher TPSA and one additional HBD, placing it in a more favorable range for CNS drug-like properties according to the multiparameter optimization (MPO) score guidelines (desirable TPSA < 76 Ų, optimal 25–60 Ų) [1]. The balance of one HBD and moderate TPSA aligns with typical CNS lead criteria better than compounds with zero HBD and very low TPSA.

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Optimization

Optimal Procurement and Use Cases for 5-Phenylpyrrolidin-3-one in Scientific Research


Fragment-Based Drug Discovery (FBDD) Library Design

With its low molecular weight (161.20 Da), balanced TPSA (29.1 Ų), single hydrogen bond donor, and a stereogenic center, 5-phenylpyrrolidin-3-one meets key fragment-like criteria. Unlike the N-phenyl analog (zero HBD) or the N-methyl derivative (no HBD), this compound provides a directional hydrogen bond for target engagement while maintaining sufficient lipophilicity (XLogP 0.9) for cellular permeability. Fragment library curators should prioritize this scaffold over zero-HBD pyrrolidinones when designing libraries for targets requiring a specific hydrogen bond donor interaction [1].

Asymmetric Synthesis of Chiral Pyrrolidine-Containing Bioactive Molecules

The 5-phenyl substitution creates a stereocenter that can be leveraged in enantioselective synthesis. As demonstrated by the superb performance of 5-phenylpyrrolidine-derived ligands in Cu(II)-catalyzed Henry reactions (>99% ee), the scaffold offers a privileged chiral environment. Researchers developing new chiral catalysts or synthesizing enantiopure pharmaceutical intermediates should select 5-phenylpyrrolidin-3-one over achiral pyrrolidin-3-ones or 1-phenyl-substituted variants that lack the ring-stereocenter [2].

Medicinal Chemistry Lead Optimization Requiring Tunable pKa and Permeability

The predicted pKa of 4.78 for the secondary amine makes 5-phenylpyrrolidin-3-one an attractive scaffold for programs targeting intracellular proteins, as it remains largely unprotonated at physiological pH but can protonate in acidic organelles. This property is distinct from the N-phenyl analog (pKa ~3.42), which would remain neutral even in endosomes. For projects where lysosomal trapping is undesirable but endosomal escape is beneficial, the target compound provides a superior starting point [1].

Synthetic Methodology Development and Diversifiable Intermediate Supply

The ketone functionality at the 3-position offers a reactive handle for enolate alkylation, reductive amination, and Grignard additions that are not possible with the corresponding lactam (5-phenylpyrrolidin-2-one). For CROs and academic labs developing parallel synthesis libraries or novel heterocyclic scaffolds, procuring 5-phenylpyrrolidin-3-one in high purity (≥95%) ensures efficient diversification with fewer side reactions compared to the less reactive amide analog [3].

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